Although no direct evidence exists for the target compound's mechanism of action, related cyclopenta[d]pyrimidine derivatives exhibit AKT inhibitory activity [, ]. AKT, a serine/threonine-specific protein kinase, plays a crucial role in cellular survival, proliferation, and metabolism, making it a therapeutic target for cancer treatment.
Compounds like (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one (Ipatasertib) act as potent and selective AKT inhibitors, demonstrating the potential of this class of compounds in oncology [, , ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4